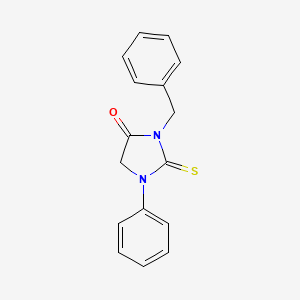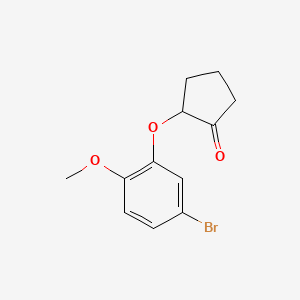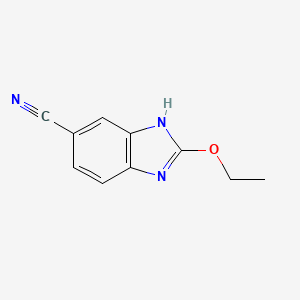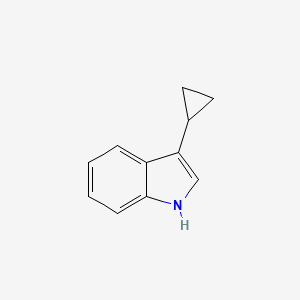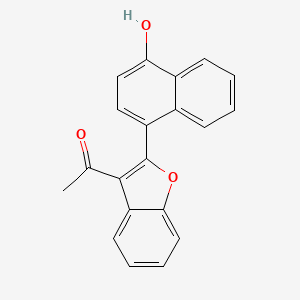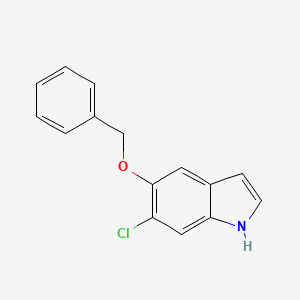![molecular formula C27H37N2+ B8694048 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is a compound known for its role as a ligand in organometallic chemistry. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained popularity due to its stability and ability to form strong bonds with metals. This compound is often used in the synthesis of various metal complexes, which are valuable in catalysis and other chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde and ammonium chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Metal salts like palladium acetate or copper chloride are often used in the formation of metal complexes.
Major Products
Oxidation: Imidazolium salts.
Reduction: Imidazolidines.
Substitution: Metal complexes, such as palladium or copper complexes.
科学的研究の応用
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium exerts its effects is primarily through its role as a ligand. It forms strong bonds with metal centers, stabilizing them and enhancing their reactivity. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes that facilitate various catalytic processes .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium is unique due to its bulky substituents, which provide steric protection to the metal center, enhancing the stability and reactivity of the resulting metal complexes. This makes it particularly valuable in catalysis, where stability and reactivity are crucial .
特性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-21H,1-8H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHZFXQNDHKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
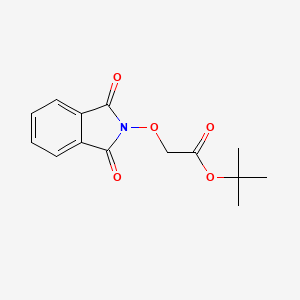
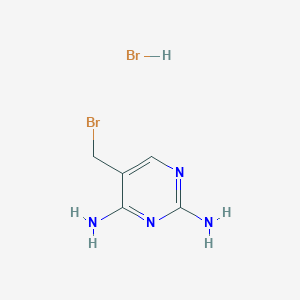
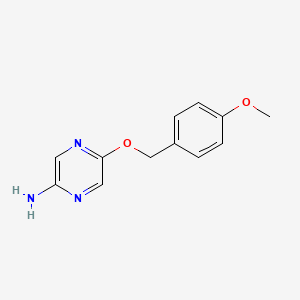
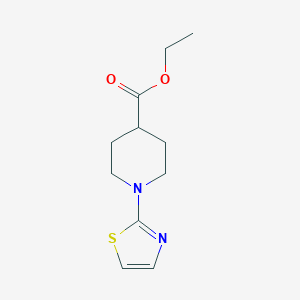
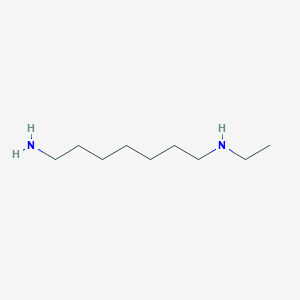
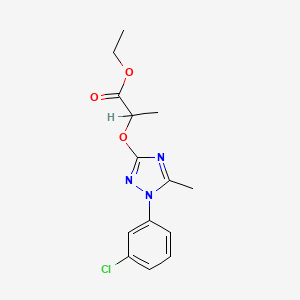
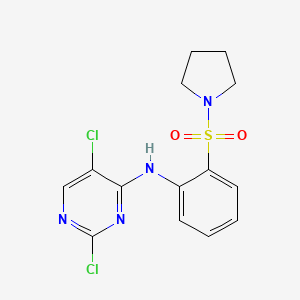
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)
